molecular formula C7H14ClNO2 B1338556 1-Methylpiperidine-3-carboxylic acid hydrochloride CAS No. 19999-64-5

1-Methylpiperidine-3-carboxylic acid hydrochloride

Cat. No. B1338556
CAS RN: 19999-64-5
M. Wt: 179.64 g/mol
InChI Key: YUNAYYMTACPBTD-UHFFFAOYSA-N
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Patent
US05102890

Procedure details

4-Piperidinobutyric acid hydrochloride may be obtained by working according to the method described in Example 4 for the preparation of 1-methyl-3-piperidinecarboxylic acid hydrochloride, but starting with ethyl 4-piperidinobutyrate (19.9 g) and 6N aqueous hydrochloric acid solution (66.5 cc), and by heating for 24 hours under reflux. 4-Piperidinobutyric acid hydrochloride (16.3 g), m.p. 190° C., is thereby obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step Two
Quantity
66.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].CN1CCCC(C(O)=O)C1.[N:12]1([CH2:18][CH2:19][CH2:20][C:21]([O:23]CC)=[O:22])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.Cl>>[ClH:1].[N:12]1([CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN1CC(CCC1)C(=O)O
Step Two
Name
Quantity
19.9 g
Type
reactant
Smiles
N1(CCCCC1)CCCC(=O)OCC
Step Three
Name
Quantity
66.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
product
Smiles
Cl.N1(CCCCC1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.